molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No. B016588
Key on ui cas rn: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Lithium aluminum hydride (552 mg, 14.5 mmol) was suspended in tetrahydrofuran (10 mL). To this, a tetrahydrofuran solution (10 mL) of methyl 5-methyl nicotinate (1.00 g, 14.5 mmol) was slowly added at 0° C. and the mixture was stirred at the same temperature for 30 minutes. The reaction was stopped by successive addition of water (0.552 mL), a 15% aqueous sodium hydroxide solution (0.552 mL) and water (1.66 mL) to the reaction mixture. The mixture was stirred at room temperature for 30 minutes and then filtered through Celite. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-hydroxymethyl-5-methylpyridine (972 mg, yield: 100%).
Quantity
552 mg
Type
reactant
Reaction Step One
Name
Quantity
0.552 mL
Type
reactant
Reaction Step Two
Quantity
0.552 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.66 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:13]=[C:12]([C:14](OC)=[O:15])[CH:11]=[N:10][CH:9]=1.O.[OH-].[Na+]>O1CCCC1>[OH:15][CH2:14][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([CH3:7])[CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
552 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.552 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.552 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.66 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CN=CC(=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C=NC=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 972 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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